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alpha-Acetoxynpip

Cat. No.: B1221016
CAS No.: 53198-44-0
M. Wt: 172.18 g/mol
InChI Key: NGQASKUNCWVFSF-UHFFFAOYSA-N
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Description

Contextualizing Alpha-Acetoxynpip within N-Nitroso Compound Chemical Biology

This compound, chemically known as alpha-acetoxy-N-nitrosopiperidine, is a compound that belongs to the broader class of N-nitroso compounds. ontosight.ai N-nitroso compounds are characterized by the presence of a nitroso group (-N=O) covalently bonded to a nitrogen atom, and they are widely recognized in chemical biology for their significant carcinogenic and mutagenic properties. cambridge.orgnih.govcabidigitallibrary.org Within this class, N-nitrosamines, with the general structure R1(R2)N-NO, are of particular research interest due to their prevalence in the environment and their potent biological effects. labrulez.com this compound serves as a stable synthetic precursor to alpha-hydroxynitrosamines, which are considered the proximate carcinogens derived from N-nitrosopiperidine (NPIP) and related cyclic nitrosamines like N-nitrosopyrrolidine (NPYR). researchgate.netnih.govacs.orgacs.org These alpha-hydroxynitrosamines are critical intermediates, believed to undergo metabolic activation to form reactive electrophilic species that interact with biological macromolecules, such as DNA, thereby initiating the carcinogenic process. researchgate.netnih.govacs.orgacs.orgresearchgate.net Understanding the chemical behavior and biological interactions of this compound is therefore integral to elucidating the mechanisms of N-nitroso compound-induced toxicity and carcinogenicity.

Historical Trajectories and Foundational Chemical Investigations of this compound Analogues

The scientific investigation into N-nitroso compounds began to intensify in the mid-20th century following the identification of their potent carcinogenic activities. cambridge.orgcabidigitallibrary.orggoogle.comamazon.co.ukabebooks.com Early research efforts focused on cataloging their widespread occurrence in various environmental matrices, including processed foods, tobacco products, and industrial settings, and on characterizing their fundamental chemical properties and biological mechanisms of action. cambridge.orggoogle.comamazon.co.ukabebooks.com A significant area of study has been the comparison of structurally similar cyclic nitrosamines, such as N-nitrosopiperidine (NPIP) and N-nitrosopyrrolidine (NPYR), which have demonstrated notably different carcinogenic potencies and tissue specificities. researchgate.netnih.govacs.orgresearchgate.net To facilitate detailed mechanistic studies of these differences, stable synthetic analogues such as this compound and alpha-acetoxyNPYR were developed. researchgate.netnih.govacs.org These compounds act as convenient and stable starting materials, allowing for the controlled generation of the highly reactive alpha-hydroxynitrosamines. This approach enables researchers to systematically investigate the formation of DNA adducts and other molecular lesions, correlating these events with the distinct carcinogenic profiles observed for their parent nitrosamines. researchgate.netnih.govacs.org

Methodological Paradigms Employed in this compound Research

Research involving this compound and its analogues employs a range of advanced analytical and synthetic methodologies to probe its chemical reactivity and biological impact. The synthesis of this compound itself is a critical initial step, typically involving specific chemical transformations designed to yield this stable precursor. researchgate.netnih.gov Subsequent investigations into its decomposition pathways and reaction products often utilize high-performance liquid chromatography (HPLC) for separation and quantification, frequently coupled with ultraviolet (UV) detection. researchgate.netnih.govnih.govb-cdn.netresearchgate.net For the detailed characterization of reaction products, particularly DNA adducts formed from interactions with biological targets, techniques such as mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are indispensable for achieving high sensitivity and structural elucidation. researchgate.netnih.govnih.govb-cdn.net Studies commonly involve reacting this compound with deoxyguanosine (dG) or calf thymus DNA to identify and quantify the specific DNA adducts formed, which are considered key mediators of its biological activity. researchgate.netnih.govacs.orgacs.orgnih.govresearchgate.netnih.gov Kinetic analyses are also employed to determine the rates of decomposition of this compound under various physiological conditions, providing crucial insights into its chemical stability and the generation of its active metabolites. researchgate.net

Research Findings on Solvolysis Products of this compound

Studies investigating the solvolysis of alpha-acetoxy-N-nitrosopiperidine (this compound) in aqueous buffer have identified several key decomposition products, providing insight into its chemical reactivity. These investigations help in understanding the potential pathways through which this compound might exert its biological effects.

Table 1: Solvolysis Products of Alpha-Acetoxy-N-nitrosopiperidine (this compound)

ProductYield (%)Notes
4-oxo-2-pentenal11-21Formation required O2.
4-hydroxypentanal (B3052742)18-22
5-hydroxypentanal (B1214607)27-29

Incubation conditions: Phosphate (B84403) buffer (pH 7.0) at 37°C for 7-24 hours. researchgate.net

DNA Adduct Formation Studies

Research has focused on the reactions of this compound with deoxyguanosine (dG) to understand the formation of DNA adducts. These studies have identified specific adducts, such as N2-(3,4,5,6-tetrahydro-2H-pyran-2-yl)dG (THP-dG) and 7-(2-oxopropyl)-1,N2-ethenodG, which are formed from the decomposition products of this compound. researchgate.netnih.govnih.gov Comparisons with the related compound alpha-acetoxyNPYR have indicated that while the yields of THP-dG and N2-tetrahydrofuranyl-dG (from alpha-acetoxyNPYR) were similar, other adducts derived from open-chain diazonium ions were formed more extensively from alpha-acetoxyNPYR. nih.gov The formation of these DNA adducts is considered a critical step in the mechanism of N-nitrosamine-induced carcinogenicity, suggesting that the specific adducts formed by this compound and its derivatives may contribute to the unique carcinogenic properties observed for NPIP. researchgate.netnih.govnih.gov

Compound List

This compound: Also referred to as alpha-acetoxy-N-nitrosopiperidine.

N-Nitroso Compounds (NOC): A broad class of chemicals containing a nitroso group attached to nitrogen.

N-Nitrosamines: A subclass of N-nitroso compounds with the general structure R1(R2)N-NO.

N-Nitrosopiperidine (NPIP): A cyclic nitrosamine (B1359907) and a parent compound related to this compound.

N-Nitrosopyrrolidine (NPYR): A structurally similar cyclic nitrosamine to NPIP, often used in comparative studies.

Alpha-hydroxynitrosamines: Metabolically activated intermediates derived from nitrosamines, considered proximate carcinogens.

Alpha-acetoxyNPYR: A stable precursor to the alpha-hydroxynitrosamine derived from NPYR.

Deoxyguanosine (dG): A nucleoside used in studies to investigate DNA adduct formation.

THP-dG: N2-(3,4,5,6-tetrahydro-2H-pyran-2-yl)deoxyguanosine, a DNA adduct formed from this compound.

7-(2-oxopropyl)-1,N2-ethenodG: A specific DNA adduct identified in reactions with this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12N2O3 B1221016 alpha-Acetoxynpip CAS No. 53198-44-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-nitrosopiperidin-2-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3/c1-6(10)12-7-4-2-3-5-9(7)8-11/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGQASKUNCWVFSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCCCN1N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80967708
Record name 1-Nitrosopiperidin-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80967708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53198-44-0
Record name alpha-Acetoxy-N-nitrosopiperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053198440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Nitrosopiperidin-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80967708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Pathways and Precursor Chemistry of Alpha Acetoxynpip

Established Synthetic Routes for Alpha-Acetoxynpip and Related Acetoxy-N-nitrosamines

While direct, single-step syntheses for this compound are not extensively detailed in the provided search results, its preparation is often discussed in the context of generating reactive intermediates for mechanistic studies. Related compounds like alpha-acetoxy-N-nitrosomorpholine have been synthesized via anodic oxidation researchgate.netacs.orgnih.gov.

Information on multi-step preparations and yield optimization specifically for this compound is limited in the provided snippets. However, for a related compound, alpha-acetoxy-N-nitrosomorpholine, an improved multi-step method yielded N-nitrosomorpholinic acid with a 55% yield, which was then readily converted to the target compound researchgate.netacs.org. This represents a significant improvement over earlier, more complex methods researchgate.netacs.org.

Anodic oxidation has been employed in the synthesis of related acetoxy-N-nitrosamines, such as alpha-acetoxy-N-nitrosomorpholine, by oxidizing N-acetylmorpholine in methanol (B129727) researchgate.netacs.orgnih.gov. While direct application to this compound is not explicitly detailed, electrochemical methods are recognized for the synthesis of N-nitrosamines from secondary amines researchgate.net.

Multi-Step Preparations and Yield Optimization Strategies

Precursor Compounds and Their Chemical Transformations to this compound

This compound serves as a stable precursor to the alpha-hydroxynitrosamines formed metabolically from N-nitrosopiperidine (NPIP) researchgate.netnih.gov. The chemical transformations involve the generation of reactive intermediates. For instance, the hydrolysis of this compound can yield compounds such as 4-oxo-2-pentenal, 4-hydroxypentanal (B3052742), and 5-hydroxypentanal (B1214607) nih.gov. The formation of 4-oxo-2-pentenal from this compound requires oxygen nih.gov. These intermediates are crucial for understanding the mechanism of NPIP's carcinogenicity nih.gov.

N-nitrosopiperidine (NPIP) itself is activated through alpha-hydroxylation, a process mimicked in vitro by the hydrolysis of this compound nih.govacs.orgacs.org. Precursors like 2-chlorotetrahydrofuran (B82840) or 2,3-dihydrofuran (B140613) have been used to synthesize THF-dG, a derivative formed from alpha-acetoxyNPYR, and similarly, 2-chloro-3,4,5,6-tetrahydro-2H-pyran is used for THP-dG, a derivative from this compound nih.gov.

Derivatization Strategies for Mechanistic Probing and Analytical Applications

Derivatization strategies are employed to probe the mechanisms of this compound's reactions and for analytical purposes. For example, the reaction products of this compound with deoxyguanosine (dG) are analyzed by High-Performance Liquid Chromatography (HPLC) and characterized by their spectral properties nih.govnih.gov. Specifically, adducts like N2-(3,4,5,6-tetrahydro-2H-pyran-2-yl)dG (THP-dG) are identified and quantified using HPLC and Mass Spectrometry (MS) nih.govacs.orgacs.org.

Furthermore, the 2,4-dinitrophenylhydrazine (B122626) (DNPH) assay is used to derivatize aldehyde products formed during the decomposition of related alpha-acetoxynitrosamines, allowing for their identification and quantification researchgate.netacs.orgacs.org. For mechanistic studies, trapping experiments with nucleophiles like azide (B81097) ion or benzimidazole (B57391) buffer are used to capture reactive intermediates such as N-nitrosiminium ions researchgate.netacs.org.

Chemical Reactivity and Reaction Mechanisms of Alpha Acetoxynpip

Hydrolysis and Solvolysis Kinetics of Alpha-Acetoxynpip in Aqueous Media

In aqueous media, this compound undergoes hydrolysis and solvolysis reactions, characterized by distinct kinetic profiles. Studies on related alpha-acetoxynitrosamines, such as alpha-acetoxy-N-nitrosomorpholine, have provided insights into these processes. These reactions typically exhibit good first-order kinetics across a range of conditions researchgate.net. The observed decomposition rates are sensitive to the chemical environment, particularly the pH and the concentration of nucleophilic species. For instance, the reactivity of this compound is noted to be significantly lower (approximately 100-fold) than its carbon analogue, alpha-acetoxy-N-nitrosopiperidine, at neutral pH researchgate.net.

The decomposition kinetics of alpha-acetoxynitrosamines, including this compound, are markedly dependent on pH researchgate.net. Research indicates that in aqueous solutions, a pH-independent decomposition pathway dominates in the neutral pH region. Conversely, at lower pH values, acid-catalyzed reactions become significant, while at higher pH values, base-catalyzed reactions prevail researchgate.net. This pH-dependent behavior is often visualized by plotting the logarithm of the buffer-independent rate constant (k₀) against pH, revealing distinct kinetic regimes. For related compounds, structure-reactivity correlations have shown that substituents can influence the stability and mechanism of decay, with electron-withdrawing groups potentially altering the reaction pathway researchgate.net. For instance, the pH-independent decay of related ethyl acetates has been quantified with a ρ* value of -1.50, indicating sensitivity to electronic effects researchgate.net.

The solvolysis of this compound in aqueous media proceeds through the formation of reactive intermediates. In the neutral pH range, common-ion inhibition observed in the presence of acetate (B1210297) ions suggests the involvement of an N-nitrosiminium ion intermediate . This intermediate is proposed to be captured by nucleophiles, and its reactivity is also influenced by competing base-catalyzed hydration researchgate.net. Furthermore, studies investigating the reactions of alpha-acetoxyNPYR and this compound with deoxyguanosine suggest that stable cyclic oxonium ion-derived electrophiles may also play a crucial role as precursors to DNA adducts nih.govnih.gov. These oxonium ions are formed from the decomposition of alpha-hydroxynitrosamines, which are themselves derived from the alpha-acetoxy precursors nih.govnih.gov.

pH Dependence of this compound Decomposition Kinetics

Formation and Characterization of Reactive Intermediates Derived from this compound

Alpha-acetoxynitrosamines, such as this compound, are recognized as stable precursors that can be metabolically activated to form more reactive species.

This compound and its pyrrolidine (B122466) analogue, alpha-acetoxyNPYR, are considered stable precursors to alpha-hydroxynitrosamines nih.govacs.orgresearchgate.net. These alpha-hydroxynitrosamines are believed to be the proximate carcinogens of their parent cyclic nitrosamines (N-nitrosopiperidine and N-nitrosopyrrolidine, respectively) nih.govacs.orgresearchgate.net. Their formation represents a key step in the metabolic activation pathway of these compounds, leading to subsequent decomposition and the generation of highly reactive electrophilic species.

A significant pathway in the solvolysis of this compound in aqueous buffer solutions involves the formation of alpha,beta-unsaturated aldehydes nih.govresearchgate.net. Specifically, 4-oxo-2-pentenal (also known as 3-acetylacrolein) is a notable product, with its formation requiring the presence of molecular oxygen (O₂) nih.govresearchgate.net. Alongside 4-oxo-2-pentenal, other aldehydes such as 4-hydroxypentanal (B3052742) and 5-hydroxypentanal (B1214607) are also generated during the decomposition of this compound under these conditions nih.govresearchgate.net. These unsaturated aldehydes can further react with biological molecules, such as DNA bases, forming adducts nih.govresearchgate.net.

Table 1: Major Products from the Solvolysis of alpha-acetoxy-N-nitrosopiperidine in Aqueous Buffer

ProductYield (%)
4-oxo-2-pentenal11-21
4-hydroxypentanal18-22
5-hydroxypentanal27-29

Note: Yields are approximate and derived from incubation in phosphate (B84403) buffer (pH 7.0) at 37°C for 7-24 hours nih.govresearchgate.net.

The decomposition of alpha-hydroxynitrosamines, derived from this compound, can lead to the formation of oxonium ion-derived electrophiles nih.govnih.gov. These highly reactive species are implicated as major precursors in the formation of DNA adducts, such as N2-(tetrahydrofuran-2-yl)deoxyguanosine (THF-dG) from alpha-acetoxyNPYR and N2-(3,4,5,6-tetrahydro-2H-pyran-2-yl)deoxyguanosine (THP-dG) from this compound when reacted with deoxyguanosine nih.govnih.gov. The study of these reactions provides evidence for the formation of cyclic oxonium ion-derived DNA adducts from cyclic nitrosamines, highlighting a key aspect of their reactivity and interaction with biological macromolecules nih.gov.

List of Compounds Mentioned:

this compound

Alpha-acetoxy-N-nitrosopiperidine (this compound)

Alpha-acetoxy-N-nitrosopyrrolidine (alpha-acetoxyNPYR)

Alpha-acetoxy-N-nitrosomorpholine

N-nitrosopiperidine (NPIP)

N-nitrosopyrrolidine (NPYR)

N-nitrosiminium ions

Alpha-hydroxynitrosamines

4-oxo-2-pentenal

4-hydroxypentanal

5-hydroxypentanal

Oxonium ion-derived electrophiles

N2-(tetrahydrofuran-2-yl)deoxyguanosine (THF-dG)

N2-(3,4,5,6-tetrahydro-2H-pyran-2-yl)deoxyguanosine (THP-dG)

Pathways to Alpha,Beta-Unsaturated Aldehydes (e.g., 4-oxo-2-pentenal) from this compound

Reaction Mechanisms of this compound with Nucleophilic Species

This compound is known to decompose, yielding reactive electrophilic species that readily react with nucleophilic sites. These reactions are crucial for understanding how such compounds can interact with biological molecules like DNA.

Mechanisms of Electrophilic Attack Initiated by this compound Decomposition

Upon decomposition, this compound generates highly reactive electrophilic intermediates. These intermediates are often characterized as N-nitrosiminium ions or cyclic oxonium ions, which are potent alkylating agents nih.govevitachem.comacs.org. The decomposition process can lead to the formation of various aldehyde products, including 4-oxo-2-pentenal, 4-hydroxypentanal, and 5-hydroxypentanal nih.govevitachem.comnih.gov.

These electrophilic intermediates readily attack nucleophilic centers. A significant area of study involves the reaction of these electrophiles with DNA bases, such as deoxyguanosine (dGuo). This interaction results in the formation of DNA adducts, including N2-(3,4,5,6-tetrahydro-2H-pyran-2-yl)deoxyguanosine (THP-dG) and N2-(tetrahydrofuran-2-yl)deoxyguanosine (THF-dG) evitachem.comacs.org. Other adducts, such as ethenodeoxyguanosine derivatives, can also be formed through reactions with intermediates like 4-oxo-2-pentenal nih.gov. The specific nature of the electrophilic species and the resulting adducts can vary depending on the exact decomposition pathway and the nucleophile involved.

The decomposition of this compound can also yield open-chain diazonium ions or related intermediates, contributing to the complexity of its reaction profile with nucleophiles nih.gov.

Oxygen-Dependent Pathways in this compound Reactivity

Certain decomposition pathways of this compound are influenced by the presence of molecular oxygen. Specifically, the formation of 4-oxo-2-pentenal from this compound has been demonstrated to require oxygen (O2) nih.govnih.gov. This finding indicates that oxidative conditions can play a role in generating specific reactive intermediates from this compound, thereby influencing the types of products and adducts that can subsequently form. While the broader metabolic activation of related nitrosamines often involves enzymatic oxidation, this chemical observation highlights a direct dependency on oxygen for a particular decomposition product.

Table 1: Yields of Major Solvolysis Products from Alpha-Acetoxy-N-nitrosopiperidine

ProductYield (%)
4-oxo-2-pentenal11–21
4-hydroxypentanal18–22
5-hydroxypentanal27–29

Note: Yields are based on incubations of this compound in phosphate buffer (pH 7.0) at 37°C for 7-24 hours nih.gov.

Compound List:

this compound (Alpha-acetoxy-N-nitrosopiperidine)

N-nitrosopiperidine (NPIP)

N-nitrosopyrrolidine (NPYR)

Alpha-acetoxy-N-nitrosopyrrolidine (Alpha-acetoxyNPYR)

Alpha-hydroxynitrosamines

N-nitrosiminium ions

Cyclic oxonium ions

4-oxo-2-pentenal

4-hydroxypentanal

5-hydroxypentanal

Deoxyguanosine (dGuo)

N2-(3,4,5,6-tetrahydro-2H-pyran-2-yl)deoxyguanosine (THP-dG)

N2-(tetrahydrofuran-2-yl)deoxyguanosine (THF-dG)

Ethenodeoxyguanosine

Open-chain diazonium ions

Interaction of Alpha Acetoxynpip with Biomolecules: a Chemical Biology Perspective

Formation of Deoxyguanosine Adducts Induced by Alpha-Acetoxynpip

The reaction of α-acetoxyNPIP with deoxyguanosine (dG), a fundamental component of DNA, leads to the formation of various DNA adducts. These adducts are covalent modifications to the DNA structure that can disrupt normal cellular processes.

Characterization of Ethenodeoxyguanosine Adducts (e.g., 7-(2-oxopropyl)-1,N2-ethenodG)

A significant adduct formed from the interaction of α-acetoxyNPIP with deoxyguanosine is 7-(2-oxopropyl)-1,N2-ethenodeoxyguanosine (7-(2-oxopropyl)-1,N2-ethenodG). nih.gov This adduct is a type of etheno adduct, characterized by the formation of a new heterocyclic ring involving the N1 and N2 positions of the guanine (B1146940) base. researchgate.net The structure of this adduct has been extensively characterized using various analytical techniques.

Initial detection was achieved through high-performance liquid chromatography (HPLC) with UV detection. nih.gov Further structural elucidation was accomplished using mass spectrometry (MS) and proton nuclear magnetic resonance (1H-NMR) spectroscopy. nih.govresearchgate.net These methods confirmed the identity of the adduct as 7-(2-oxopropyl)-5,9-dihydro-9-oxo-3-beta-D-deoxyribofuranosylimidazo[1,2-a]purine. nih.gov The presence of this specific adduct has been confirmed in DNA that has been reacted with α-acetoxyNPIP. nih.gov

Adduct Analytical Techniques for Characterization
7-(2-oxopropyl)-1,N2-ethenodeoxyguanosineHPLC-UV, Mass Spectrometry (MS), 1H-NMR, LC-ESI-MS/MS nih.govnih.govresearchgate.net

Identification of Hemiaminal Precursors to DNA Adducts

The formation of the stable 7-(2-oxopropyl)-1,N2-ethenodG adduct proceeds through intermediate structures. Research has identified diastereomers of 7-(2-oxopropyl)-5-hydroxy-5,6,7,9-tetrahydro-9-oxo-3-beta-D-deoxyribofuranosylimidazo[1,2-a]purine as hemiaminal precursors to the final etheno adduct. nih.gov These precursors are less stable and represent a transitional stage in the adduction process.

The characterization of these hemiaminal precursors was achieved using liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS). nih.govacs.org Their structures were further confirmed by chemical reduction with sodium borohydride (B1222165) (NaBH4), which converted them into a more stable derivative, 7-(2-hydroxypropyl)-5,6,7,9-tetrahydro-9-oxoimidazol[1,2-a]purine, that could be analyzed by 1H-NMR, MS, and UV spectroscopy. nih.govresearchgate.net The presence of both the etheno adduct and its hemiaminal precursors has been demonstrated in DNA reacted with α-acetoxyNPIP. nih.gov

Precursor Type Identified Structure Characterization Methods
HemiaminalDiastereomers of 7-(2-oxopropyl)-5-hydroxy-5,6,7,9-tetrahydro-9-oxo-3-beta-D-deoxyribofuranosylimidazo[1,2-a]purineLC-ESI-MS, NaBH4 reduction followed by 1H-NMR, MS, and UV spectroscopy nih.govacs.org

Stereochemical Aspects of Adduct Formation from this compound Analogs

While detailed stereochemical studies specifically on adducts from α-acetoxyNPIP are limited in the provided search results, research on analogous compounds highlights the importance of stereochemistry in DNA adduct formation and subsequent biological consequences. For instance, studies with crotonaldehyde, which also forms propano adducts, have shown that the stereochemistry of the adducts can influence their cross-linking efficiency. This suggests that the spatial arrangement of atoms in the adducts derived from α-acetoxyNPIP could play a critical role in their biological activity.

Mechanisms of DNA Adduct Formation from this compound Intermediates

The formation of DNA adducts from α-acetoxyNPIP is not a direct reaction but involves the generation of reactive intermediates. These intermediates are the ultimate electrophiles that bind to the nucleophilic centers in DNA bases.

Role of 4-Oxo-2-pentenal in Deoxyguanosine Adduction

A key intermediate in the formation of 7-(2-oxopropyl)-1,N2-ethenodG is 4-oxo-2-pentenal, also known as 3-acetylacrolein. nih.gov This α,β-unsaturated aldehyde is a product of the hydrolysis of α-acetoxyNPIP. nih.govscispace.com The formation of 4-oxo-2-pentenal from α-acetoxyNPIP was an unexpected discovery and has been shown to be dependent on the presence of oxygen. nih.gov

Studies have demonstrated that 4-oxo-2-pentenal reacts directly with deoxyguanosine to form the 7-(2-oxopropyl)-1,N2-ethenodG adduct by attacking the N1 and N2 positions of the guanine base. nih.govresearchgate.net The reaction mechanism is proposed to start with a nucleophilic attack from the N2 of deoxyguanosine on the aldehyde carbon of 4-oxo-2-pentenal, followed by a Michael-type addition involving the N1 of deoxyguanosine and the C2 of the pentenal, leading to the formation of the etheno ring. tandfonline.com The solvolysis of α-acetoxyNPIP in a buffer solution at 37°C yields 4-oxo-2-pentenal, among other products. nih.govacs.org

Intermediate Formation Reaction with Deoxyguanosine
4-Oxo-2-pentenalHydrolysis of α-acetoxyNPIP (oxygen-dependent) nih.govReacts with N1 and N2 positions to form 7-(2-oxopropyl)-1,N2-ethenodG nih.govresearchgate.net

Involvement of Cyclic Oxonium Ions in DNA Binding

In addition to the pathway involving 4-oxo-2-pentenal, another mechanism for DNA adduction by α-acetoxyNPIP involves the formation of cyclic oxonium ions. nih.gov These are cations containing a three-coordinate oxygen atom and are highly electrophilic. ucdavis.edu

Studies comparing α-acetoxyNPIP with its five-membered ring analog, α-acetoxy-N-nitrosopyrrolidine (α-acetoxyNPYR), have provided evidence for the role of these reactive species. nih.gov The reaction of α-acetoxyNPIP with deoxyguanosine yields N2-(3,4,5,6-tetrahydro-2H-pyran-2-yl)dG (THP-dG). nih.gov The formation of this adduct is believed to proceed through a stable cyclic oxonium ion-derived electrophile. nih.govnih.govresearchgate.net This provides an alternative pathway for DNA modification by α-acetoxyNPIP, distinct from the one that generates etheno adducts. nih.gov

Comparative Analysis of Adduct Formation by this compound and Related Cyclic Nitrosamine (B1359907) Models

The study of this compound, a stable precursor to the reactive α-hydroxynitrosamine derived from N-nitrosopiperidine (NPIP), provides critical insights into the mechanisms of DNA damage by cyclic nitrosamines. nih.gov Comparing its reactivity with that of analogous compounds, such as alpha-acetoxy-N-nitrosopyrrolidine (α-acetoxyNPYR), the corresponding model for N-nitrosopyrrolidine (NPYR), reveals significant differences in adduct profiles that may underlie their distinct carcinogenic properties. nih.govresearchgate.net

Metabolic activation of cyclic nitrosamines like NPIP and NPYR is understood to proceed via enzymatic α-hydroxylation, producing unstable α-hydroxynitrosamines. researchgate.netscispace.com These intermediates decompose to form highly reactive electrophiles, such as diazonium ions or carbenium ions, which can then covalently bind to nucleophilic sites on biomolecules like DNA, forming adducts. researchgate.netnih.gov The use of α-acetoxy derivatives provides a reliable chemical model to study these reactive intermediates and their interactions with DNA. nih.govnih.gov

Research comparing the reaction of this compound and α-acetoxyNPYR with deoxyguanosine (dG) under controlled conditions (pH 7.0, 37°C) has identified both similarities and crucial differences in the types and quantities of adducts formed. nih.govresearchgate.net

A primary product from the reaction of this compound with dG is a novel cyclic adduct, N2-(3,4,5,6-tetrahydro-2H-pyran-2-yl)dG (THP-dG). nih.gov An analogous adduct, N2-(tetrahydrofuran-2-yl)dG (THF-dG), is formed from α-acetoxyNPYR. nih.govresearchgate.net These adducts arise from the respective cyclic electrophiles generated upon the decomposition of the parent acetoxy compound. While the yields of these specific cyclic N2-dG adducts (THP-dG and THF-dG) were found to be similar for both nitrosamine models, significant divergence was observed in the formation of other types of adducts. nih.gov

Specifically, adducts that result from open-chain diazonium ions or related intermediates were formed in substantially greater amounts from α-acetoxyNPYR compared to this compound. nih.gov This suggests a greater propensity for the five-membered ring intermediate of NPYR to ring-open into a more linear reactive species compared to the six-membered ring intermediate of NPIP. Furthermore, the types of adducts formed from the secondary enal products of the two nitrosamines also differed. nih.gov

These contrasting patterns of adduct formation may help explain the observed differences in the carcinogenic activity of NPIP and NPYR. nih.gov The variance in the distribution between cyclic adducts and those derived from open-chain intermediates points to fundamental differences in the stability and reaction pathways of the electrophiles generated from these structurally similar nitrosamines. nih.govresearchgate.net

Recent quantum chemical calculations on the parent nitrosamines (NPIP and NDMA) suggest that for NPIP, the reaction pathway to DNA adducts likely proceeds primarily through a cyclic carbenium ion intermediate, which has a low energetic barrier to formation. frontiersin.org This contrasts with other models where diazonium ions are the key intermediates. frontiersin.org

The table below summarizes the key comparative findings from the reaction of these two model compounds with deoxyguanosine.

Table 1: Comparative Adduct Formation from α-Acetoxy Nitrosamine Models with Deoxyguanosine (dG)

FeatureThis compound (NPIP Model)alpha-AcetoxyNPYR (NPYR Model)Reference(s)
Primary Cyclic Adduct N2-(3,4,5,6-tetrahydro-2H-pyran-2-yl)dG (THP-dG)N2-(tetrahydrofuran-2-yl)dG (THF-dG) nih.govresearchgate.net
Yield of Cyclic Adduct Similar to α-acetoxyNPYRSimilar to this compound nih.gov
Open-Chain Adducts Formed to a lesser extentFormed more extensively nih.gov
Putative Intermediate Primarily cyclic carbenium ionDiazonium ion / Open-chain intermediates nih.govfrontiersin.org

Metabolic Pathways and Biotransformation Studies of Alpha Acetoxynpip As a Model Compound

Alpha-Hydroxylation as a Metabolic Activation Pathway for Nitrosamines: Role of Alpha-Acetoxynpip as a Surrogate

Alpha-hydroxylation is recognized as a critical metabolic activation step that renders nitrosamines carcinogenic. This compound serves as a valuable surrogate compound in studies aimed at elucidating this process researchgate.net. By examining this compound, researchers can gain insights into how similar structures within the broader class of nitrosamines are activated to reactive intermediates that can interact with cellular macromolecules, such as DNA researchgate.netresearchgate.net.

Studies comparing N-nitrosopiperidine (NPIP) and N-nitrosopyrrolidine (NPYR) have highlighted the significance of alpha-hydroxylation in determining tissue-specific carcinogenicity. NPIP is a potent esophageal carcinogen in rats, while NPYR primarily induces liver tumors. This difference is hypothesized to stem from variations in their metabolic activation pathways, with alpha-hydroxylation being the key step researchgate.net. This compound, as a stable precursor to the alpha-hydroxynitrosamine intermediate of NPIP, has been used to investigate these mechanisms researchgate.net. Research has shown that this compound reacts with deoxyguanosine to form specific DNA adducts, such as 7-(2-oxopropyl)-substituted 1,N2-ethenodeoxyguanosine, which are formed via 4-oxo-2-pentenal researchgate.netresearchgate.net.

Enzymatic Transformations and Catalyzed Biotransformation Pathways

The biotransformation of this compound involves various enzymatic processes. Cytochrome P450 (CYP) enzymes are central to the metabolic activation of many nitrosamines, including NPIP researchgate.net. Studies have identified specific CYP isoforms that play roles in these transformations. For instance, CYP2A3 has been implicated in the preferential activation of NPIP, demonstrating a higher catalytic efficiency for NPIP alpha-hydroxylation compared to NPYR alpha-hydroxylation researchgate.net. This suggests that the specific enzymatic machinery present in different tissues can influence the activation and subsequent carcinogenic potential of nitrosamines.

In Vitro Enzymatic Systems for this compound Metabolism Research

In vitro enzymatic systems are crucial for dissecting the metabolic pathways of compounds like this compound. Research utilizes systems such as liver and esophageal microsomes, often supplemented with co-factors like NADPH, to mimic the in vivo enzymatic environment researchgate.net. These systems allow for the controlled study of enzyme kinetics and the identification of metabolic products. For example, studies have employed rat liver and esophageal microsomes to examine the alpha-hydroxylation rates of NPIP and its surrogate, this compound researchgate.net. The use of expressed cytochrome P450 isoforms, such as CYP2A3, in these in vitro settings further aids in pinpointing the specific enzymes responsible for particular metabolic transformations researchgate.net.

Identification of Enzymatic Products and Metabolites

The identification of enzymatic products and metabolites is a key objective in understanding biotransformation pathways. Through techniques like high-performance liquid chromatography (HPLC) coupled with radioflow detection or mass spectrometry (MS), researchers can isolate and characterize the compounds formed during enzymatic reactions researchgate.netresearchgate.netresearchgate.net. For instance, the alpha-hydroxylation of NPIP, studied using this compound, yields 2-hydroxytetrahydro-2H-pyran (2-OH-THP) researchgate.net. When this compound reacts with deoxyguanosine, specific DNA adducts are formed, which are then identified and characterized using methods such as UV spectroscopy, 1H-NMR, and MS researchgate.netresearchgate.net. One such identified adduct is 7-(2-oxopropyl)-5,9-dihydro-9-oxo-3-beta-D-deoxyribofuranosylimidazo[1,2-a] purine (B94841), arising from the reaction with 4-oxo-2-pentenal researchgate.netresearchgate.net.

Intermediary Metabolism and Subsequent Chemical Pathways

Following initial enzymatic transformations, this compound can undergo further chemical reactions, leading to the formation of reactive intermediates. Alpha-acetoxy-N-nitrosopiperidine (this compound) is a stable precursor to alpha-hydroxynitrosamines, which are considered the proximate carcinogens of NPIP researchgate.net. These alpha-hydroxynitrosamines are inherently unstable and can decompose to yield highly reactive electrophilic species. For example, the decomposition of alpha-acetoxy-N-nitrosopiperidine can lead to the formation of intermediates like 4-oxo-2-pentenal (3-acetylacrolein), which readily reacts with nucleophilic sites in DNA, forming adducts researchgate.netresearchgate.net. The study of these intermediary steps and subsequent chemical pathways is crucial for understanding the mechanism by which nitrosamines exert their genotoxic and carcinogenic effects.

Compound List:

this compound

N-Nitrosopiperidine (NPIP)

N-Nitrosopyrrolidine (NPYR)

2-Hydroxytetrahydro-2H-pyran (2-OH-THP)

2-Hydroxytetrahydrofuran (2-OH-THF)

4-Oxo-2-pentenal (3-acetylacrolein)

7-(2-oxopropyl)-5,9-dihydro-9-oxo-3-beta-D-deoxyribofuranosylimidazo[1,2-a] purine

N2-(tetrahydrofuran-2-yl)deoxyguanosine (THF-dG)

Alpha-acetoxy-N-nitrosomorpholine

N-Nitrosomorpholine

Advanced Analytical and Spectroscopic Research Methodologies for Alpha Acetoxynpip and Its Derivatives

Chromatographic Techniques for Separation and Quantification in Research Studies

Chromatographic methods are fundamental in the study of alpha-Acetoxynpip, enabling the separation of the parent compound from its various derivatives and reaction products. These techniques are often coupled with sensitive detectors for precise quantification.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a cornerstone technique for the analysis of this compound and its reaction products. nih.govnih.gov This method is particularly effective for separating and quantifying non-volatile compounds in solution. In studies investigating the reaction of alpha-acetoxy-N-nitrosopiperidine (α-acetoxyNPIP) with deoxyguanosine, HPLC with UV detection was instrumental in identifying a major adduct. nih.gov The technique allows for the comparison of retention times and UV spectra of reaction products with those of known standards, facilitating their identification. nih.govnih.gov For instance, the analysis of DNA that has reacted with α-acetoxyNPIP, following enzymatic hydrolysis, has been successfully performed using HPLC, leading to the identification of specific adducts like N2-(3,4,5,6-tetrahydro-2H-pyran-2-yl)deoxyguanosine (THP-dG). nih.gov

A typical HPLC setup for such analyses might employ a reversed-phase C18 column. nih.govdiva-portal.org The mobile phase composition is optimized to achieve good separation; for example, a mixture of potassium dihydrogen phosphate (B84403) buffer and acetonitrile (B52724) can be used. nih.gov The UV detector is set to a wavelength that provides maximum absorbance for the compounds of interest, which can be determined from their UV-Vis spectra. diva-portal.orgresearchgate.net

Table 1: HPLC Parameters for Analysis of Related Compounds

Parameter Value Reference
Column Reversed-phase C18 nih.govdiva-portal.org
Mobile Phase Potassium dihydrogen phosphate & Acetonitrile nih.gov
Flow Rate 1.0 mL/min nih.govdiva-portal.org

This table presents typical parameters and should be optimized for specific analytical needs.

For the detailed characterization of adducts formed from the reaction of this compound, particularly with biological macromolecules like DNA, Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) is an indispensable tool. nih.govacs.org This technique combines the powerful separation capabilities of LC with the high sensitivity and structural information provided by mass spectrometry. ESI allows for the gentle ionization of thermally labile molecules, making it ideal for analyzing DNA adducts. nih.gov

Research has demonstrated the use of LC-ESI-MS/MS to confirm the presence of etheno adducts and their hemiaminal precursors in DNA that has been treated with α-acetoxy-N-nitrosopiperidine. nih.gov The tandem mass spectrometry (MS/MS) capability allows for the fragmentation of selected parent ions, providing detailed structural information that aids in the definitive identification of the adducts. berkeley.eduresearchgate.net This method is sensitive enough to detect and characterize adducts present in complex mixtures, often avoiding the need for extensive sample purification. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. cropj.commeasurlabs.com In the context of this compound research, GC-MS can be employed to identify volatile degradation or reaction products. researchgate.net The sample components are separated based on their boiling points and interactions with the GC column, and then detected and identified by the mass spectrometer. spectralworks.com

The choice of solvent is critical to avoid interference with the analytes, especially for highly volatile compounds. coresta.org Split injection is often used to ensure good separation of the analytes. coresta.org GC-MS has been widely applied in various fields for the analysis of complex mixtures of volatile compounds, and its application can be extended to study the byproducts of reactions involving this compound. cropj.comnih.gov

Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS/MS) for Adduct Characterization

Spectroscopic Techniques for Structural Elucidation of Reaction Products and Adducts

Spectroscopic techniques are vital for determining the precise chemical structures of the products and adducts formed from this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H-NMR) and carbon-13 (¹³C-NMR), is a powerful, non-destructive technique for the structural elucidation of organic molecules. nih.govnih.gov It provides detailed information about the chemical environment of individual atoms within a molecule. In the study of this compound derivatives, NMR has been used to establish the structures of adducts formed in reactions with deoxyguanosine. nih.govnih.gov For example, the structure of 7-(2-oxopropyl)-substituted 1,N2-ethenodeoxyguanosine was characterized using ¹H-NMR, in conjunction with other techniques. nih.gov Similarly, the structures of N2-(tetrahydrofuran-2-yl)dG (THF-dG) and N2-(3,4,5,6-tetrahydro-2H-pyran-2-yl)dG (THP-dG) were confirmed by their ¹H-NMR spectra. nih.gov

Modern NMR techniques, such as 2D NMR (e.g., COSY, HSQC), can provide even more detailed structural information by revealing the connectivity between different atoms in a molecule. magritek.com

Table 2: Representative ¹H-NMR Data for a Related Piperidine (B6355638) Derivative

Protons Chemical Shift (δ, ppm) Multiplicity
H-2, H-6 (axial) 2.8 - 2.9 m
H-2, H-6 (equatorial) 3.2 - 3.3 m
H-3, H-5 (axial) 1.5 - 1.6 m
H-3, H-5 (equatorial) 1.8 - 1.9 m
H-4 1.7 - 1.8 m

Note: This is an illustrative example; actual chemical shifts for this compound and its derivatives will vary.

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to measure the absorption of UV or visible light by a sample. sci-hub.semsu.edu It is particularly useful for characterizing compounds containing chromophores, which are the parts of a molecule responsible for its color. matanginicollege.ac.in The wavelength of maximum absorbance (λmax) provides information about the electronic structure of the chromophore. msu.edu

In the context of this compound research, UV-Vis spectroscopy is used to characterize reaction products and adducts. nih.govnih.gov For example, the UV spectra of HPLC-separated adducts can be compared to those of standards for identification purposes. nih.govnih.gov The technique is also used to monitor the formation of products over time. Changes in the UV-Vis spectrum, such as a shift in λmax (bathochromic or hypsochromic shift) or a change in absorbance intensity (hyperchromic or hypochromic effect), can indicate the formation of new chemical species. matanginicollege.ac.inresearchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
alpha-acetoxy-N-nitrosopiperidine (α-acetoxyNPIP)
Deoxyguanosine
N2-(3,4,5,6-tetrahydro-2H-pyran-2-yl)deoxyguanosine (THP-dG)
7-(2-oxopropyl)-substituted 1,N2-ethenodeoxyguanosine
N2-(tetrahydrofuran-2-yl)dG (THF-dG)
Potassium dihydrogen phosphate

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique for the characterization of this compound, providing precise information on its molecular weight and structural details through fragmentation analysis. neu.edu.tr When a sample of this compound is introduced into the mass spectrometer, it is vaporized and then ionized, typically by a high-energy electron beam, which removes an electron to form a positively charged molecular ion (M⁺•). libretexts.org The mass-to-charge ratio (m/z) of this molecular ion provides the molecular weight of the compound. For this compound, the molecular ion peak is observed at an m/z corresponding to its molecular weight. spectrabase.com High-resolution mass spectrometry (HRMS) can determine the exact mass, which allows for the calculation of the elemental composition with high accuracy.

The molecular ions are high-energy species and tend to break apart into smaller, charged fragments. gbiosciences.com This process, known as fragmentation, creates a unique pattern in the mass spectrum that acts as a molecular fingerprint. savemyexams.com The analysis of these fragmentation patterns is crucial for confirming the structure of this compound and its derivatives.

The fragmentation of this compound is dictated by its functional groups: a piperidine ring and an N-acetylated alpha-acetoxy group. As a cyclic amine, it is expected to exhibit characteristic fragmentation pathways.

α-Cleavage: This is a dominant fragmentation pathway for amines. The bond between the α-carbon (the carbon atom attached to the nitrogen) and a substituent is cleaved. For cyclic amines, this involves the breaking of a carbon-carbon bond within the ring adjacent to the nitrogen atom. The loss of an alkyl radical is a common outcome.

M-1 Peak: A peak at one mass unit less than the molecular ion (M-1) is common for cyclic amines, resulting from the loss of a hydrogen atom from the carbon adjacent to the nitrogen.

Ester Fragmentation: The acetoxy group can also undergo characteristic fragmentation, such as the loss of an acetyl group or acetic acid.

The interpretation of these fragments allows researchers to piece together the molecule's structure. The most intense peak in the spectrum, known as the base peak, corresponds to the most stable fragment formed. libretexts.org

Below is a table summarizing the key mass spectrometric data for this compound.

Table 1: Mass Spectrometric Data for this compound

Property Value Reference
Molecular Formula C₇H₁₂N₂O₃ spectrabase.com
Molecular Weight 172.18 g/mol spectrabase.com
Exact Mass 172.084792 g/mol spectrabase.com

Application of Advanced Techniques in Reaction Monitoring and Kinetic Studies

The synthesis and transformation of this compound and related piperidine derivatives can be meticulously studied using advanced analytical techniques that allow for real-time reaction monitoring and detailed kinetic analysis. uvic.ca Techniques such as Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for observing the formation of products and the behavior of transient intermediates throughout a chemical reaction. uvic.ca This allows for the optimization of reaction conditions and provides deep insight into reaction mechanisms. uvic.ca

Kinetic studies are essential for understanding the reactivity and stability of compounds like this compound. Research on analogous compounds, such as α-acetoxy-N-nitrosopiperidine, provides a framework for how these studies are conducted. For example, the kinetics of decomposition for α-acetoxy-N-nitrosopiperidine were studied in aqueous media across a wide pH range. researchgate.net The study found that the decomposition consistently followed first-order kinetics. researchgate.net By plotting the logarithm of the observed rate constant (k_obs) against pH, researchers identified pH-independent, acid-catalyzed, and base-catalyzed reaction domains. researchgate.net

Such kinetic investigations have revealed that compounds like α-acetoxy-N-nitrosopiperidine decompose through the formation of an N-nitrosiminium ion intermediate. researchgate.net The stability of this intermediate significantly influences the compound's reactivity. For instance, α-acetoxy-N-nitrosopiperidine is about 100 times more reactive than its morpholine (B109124) analogue at neutral pH, a difference attributed to electronic effects influencing the stability of the iminium ion intermediate. researchgate.net These studies often employ trapping experiments with nucleophiles to confirm the presence of reactive intermediates. researchgate.net

The combination of real-time reaction monitoring and detailed kinetic analysis provides a comprehensive understanding of the chemical behavior of this compound and its derivatives. uvic.canih.gov

| Comparative Reactivity | Significantly more reactive than α-acetoxy-N-nitrosomorpholine. | Highlights the influence of subtle structural changes (e.g., ring heteroatoms) on chemical reactivity. | researchgate.net |

Computational and Molecular Modeling Approaches in Alpha Acetoxynpip Research

Molecular Dynamics Simulations to Elucidate Reaction Pathways

Molecular Dynamics (MD) simulations are powerful computational techniques that track the time-dependent movements of atoms and molecules. By simulating the system's evolution at an atomic level, MD can reveal dynamic processes, conformational changes, and the energetic landscape of chemical reactions. For alpha-Acetoxynpip, MD simulations can be employed to:

Assess Stability: Simulations can monitor parameters such as Root Mean Square Deviation (RMSD) to gauge the stability of this compound or its complexes with other molecules over the simulated time period nih.gov.

Investigate Conformational Dynamics: Understanding the flexibility and preferred conformations of this compound is crucial for predicting its reactivity and interactions. MD simulations can capture these dynamic structural ensembles.

While specific reaction pathway simulations for this compound were not detailed in the provided search results, the general methodologies described in studies like ChemDyME whiterose.ac.uk and broader applications of MD in biomolecular studies nih.gov highlight its utility in dissecting complex chemical processes.

Quantum Chemical Calculations for Mechanistic Insight into this compound Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer a high level of detail regarding the electronic structure and reactivity of molecules. These methods are instrumental in understanding the fundamental mechanisms governing chemical transformations. For this compound, quantum chemical approaches can provide:

Detailed Reaction Mechanisms: DFT calculations can accurately determine the energies of reactants, products, intermediates, and transition states, thereby elucidating the step-by-step mechanism of reactions involving this compound mdpi.comnih.govmdpi.com.

Activation Energy Barriers: By calculating the energy difference between the transition state and the reactants, quantum chemistry provides activation energies, which are critical for understanding reaction rates nih.govrsc.org. For instance, studies on similar reaction types have reported activation barriers in the range of 27.6 kcal/mol nih.gov or specific eV values such as 1.12 eV rsc.org.

Electronic Properties: Analysis of electron distribution, bond strengths, and orbital interactions using methods like Natural Bond Orbital (NBO) analysis can reveal the electronic factors that drive reactivity nih.govmdpi.com.

Research has demonstrated the effectiveness of DFT in analyzing complex reaction pathways, including those with multiple steps and varying energy barriers mdpi.commdpi.comnih.govnih.govrsc.orgnih.gov. These calculations are essential for predicting how structural modifications might influence the reactivity of this compound.

Table 1: Representative Quantum Chemical Calculation Results for Reaction Pathways

Reaction Step/FeatureCalculated Energy (kcal/mol or eV)Method/Reference Type
Activation Energy~27.6 kcal/molDFT nih.gov
Energy Barrier1.12 eVDFT rsc.org
Energy Barrier0.35 eV (forward) / 0.88 eV (backward)DFT rsc.org

Note: Values are illustrative examples from related computational studies and may not directly pertain to this compound.

In Silico Prediction of Biomolecular Interactions and Adduct Stability

Predicting how this compound interacts with biological targets, such as proteins or DNA, is crucial for understanding its potential biological effects and designing related therapeutic agents. "In silico" methods, including molecular docking and predictive modeling, are widely used for this purpose.

Molecular Docking: This technique computationally models the binding of a ligand (e.g., this compound) to a target molecule (e.g., a protein). It predicts binding modes, affinities, and interaction types. Binding affinities are often reported as free energy values (e.g., in kcal/mol), with more negative values indicating stronger binding mdpi.comphcogj.com. For example, binding energies as low as -8.3 kcal/mol have been reported for similar ligand-target interactions mdpi.com. Docking can also identify specific amino acid residues involved in binding frontiersin.org.

Adduct Stability Prediction: When this compound might form covalent adducts with biomolecules, predicting the stability of these adducts is important. Computational approaches integrating quantum chemistry with statistical modeling can build predictive workflows for such stability assessments chemrxiv.org.

Protein Structure Prediction: Tools like AlphaFold2 are used to generate accurate three-dimensional structures of target proteins, which are essential inputs for molecular docking studies elifesciences.org.

These methods, including advanced techniques like diffusion models for docking openreview.net and benchmarking of energy prediction methods nih.gov, provide a powerful framework for evaluating the biological relevance of this compound.

Future Research Directions in Alpha Acetoxynpip Chemistry and Chemical Biology

Development of Novel Synthetic Routes for Isotopically Labeled Alpha-Acetoxynpip for Mechanistic Tracing

A fundamental challenge in studying the mechanism of action of compounds like this compound is tracking the molecule and its fragments through intricate biochemical pathways. Isotopic labeling is a powerful technique that enables the precise tracking of molecules, offering insights into reaction mechanisms, metabolic pathways, and the fate of agrochemicals. symeres.comwikipedia.org Future work must focus on creating novel, efficient synthetic routes for this compound labeled with stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). symeres.com

The strategic placement of these labels is crucial. For instance, ¹³C labeling on the piperidine (B6355638) ring or the acetyl group would allow researchers to follow these specific moieties after ester hydrolysis. mdpi.com Similarly, ¹⁵N labeling of the piperidine nitrogen would be invaluable for tracking the fate of the heterocyclic ring. symeres.com These labeled compounds are indispensable for mechanistic studies using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. symeres.comwikipedia.org

For example, a deuterium label can introduce a kinetic isotope effect, which is useful for elucidating reaction mechanisms. symeres.com A study on alpha-methylacyl-CoA racemase (AMACR) successfully used ²H-labeled substrates to demonstrate that the loss of the alpha-proton was a prerequisite for chiral inversion, a key step in its metabolic function. nih.gov A similar approach with deuterated this compound could clarify rate-determining steps in its metabolic activation.

Future synthetic strategies should aim for high-yield, cost-effective methods to produce these essential research tools. mdpi.com

Table 1: Potential Isotopic Labeling Strategies for this compound and Their Applications

Isotope Position of Label Key Application Analytical Technique
¹³C Acetyl carbonyl Tracing the fate of the acetoxy group post-hydrolysis. MS, ¹³C-NMR
¹³C Piperidine ring Following the piperidine moiety through metabolic transformations. MS, ¹³C-NMR
¹⁵N Piperidine nitrogen Tracking the core heterocyclic structure and its potential for N-oxidation or other reactions at the nitrogen center. MS, ¹⁵N-NMR
²H (D) α-carbon to nitrogen Investigating the kinetic isotope effect to determine rate-limiting steps in bioactivation. MS, ²H-NMR
¹⁸O Acetyl oxygen Elucidating the mechanism of ester hydrolysis (e.g., acyl-oxygen vs. alkyl-oxygen cleavage). MS

Comprehensive Elucidation of Enzyme-Mediated Biotransformation Pathways

The biotransformation of xenobiotics is typically a two-phase process designed to render compounds more water-soluble for excretion. drughunter.commdpi.com Phase I involves oxidation, reduction, and hydrolysis reactions, often mediated by cytochrome P450 (CYP) enzymes, while Phase II involves conjugation with endogenous molecules. mdpi.com A critical area of future research is the complete mapping of the enzymatic pathways responsible for metabolizing this compound.

Initial steps likely involve esterases hydrolyzing the acetoxy group to yield an N-hydroxy-piperidine intermediate. This intermediate is a pivotal point, potentially undergoing several subsequent reactions. Research indicates that many carcinogenic primary arylamines and heterocyclic amines are N-oxygenated by CYP1A2 to form N-hydroxy derivatives. nih.gov While this compound is an N-acetoxy compound, its N-hydroxy metabolite could be a substrate for various CYPs.

Future studies should employ a panel of human recombinant CYP enzymes and liver microsomes to identify the specific isoforms involved in its metabolism. nih.gov Key enzymatic reactions to investigate include:

Hydrolysis: Mediated by carboxylesterases (CES).

N-oxidation: Further oxidation of the N-hydroxy metabolite, potentially by CYP or flavin-containing monooxygenases (FMO). mdpi.com

Ring Oxidation: Hydroxylation at various positions on the piperidine ring by CYP enzymes.

Conjugation (Phase II): Glucuronidation or sulfation of the N-hydroxy or ring-hydroxylated metabolites by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). drughunter.commdpi.com

Microbial biotransformation can also serve as a cost-effective method to produce and identify potential human metabolites. nih.gov

Table 2: Hypothetical Enzyme-Mediated Biotransformation Pathways for this compound

Reaction Type Enzyme Family Potential Metabolite Biological Implication
Ester Hydrolysis Carboxylesterases (CES) α-Hydroxynpip Formation of the proximate reactive metabolite.
Ring Hydroxylation Cytochrome P450 (e.g., CYP3A4, CYP2D6) Hydroxylated piperidine derivatives Detoxification pathway or creation of new reactive sites.
N-Oxidation Cytochrome P450 (e.g., CYP1A2) Piperidine N-oxide derivatives Potential bioactivation or detoxification. nih.gov
Glucuronidation UDP-glucuronosyltransferases (UGTs) Glucuronide conjugates of hydroxylated metabolites Detoxification and excretion. drughunter.com
Sulfation Sulfotransferases (SULTs) Sulfate conjugates of hydroxylated metabolites Detoxification and excretion. drughunter.com

Advanced Spectroscopic and Structural Biology Techniques for High-Resolution Adduct Characterization

Upon metabolic activation, electrophilic species derived from this compound can form covalent adducts with nucleophilic sites on macromolecules like DNA and proteins. Identifying the precise structure of these adducts is crucial for understanding mechanisms of toxicity. Future research must utilize a suite of advanced analytical techniques to characterize these adducts with high resolution.

Mass spectrometry (MS), particularly tandem MS (MS/MS), is a cornerstone for identifying adducts on proteins and DNA. nih.gov For example, studies on cyclic hydroxylamines with piperidine moieties have used MS to detect and confirm adducts with peptides. nih.gov High-resolution MS can provide exact mass measurements to confirm the elemental composition of an adduct.

Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled detail for structural elucidation. While challenging due to the sample amounts required, NMR can define the exact site of adduction and the stereochemistry of the resulting product. researchgate.net For instance, NMR was used to show that a crotonaldehyde-derived adduct favored a carbinolamine structure within duplex DNA. researchgate.net

When an adduct forms with a specific protein, X-ray crystallography can potentially be used to solve the three-dimensional structure of the modified protein, providing atomic-level detail of the interaction. This can reveal how the adduct might alter protein function. cdnsciencepub.com

Table 3: Comparison of Advanced Techniques for Adduct Characterization

Technique Information Provided Strengths Limitations
LC-MS/MS Adduct mass, modification site on peptides. High sensitivity, suitable for complex mixtures. Provides limited 3D structural information.
High-Resolution MS Exact mass and elemental composition. High mass accuracy confirms identity. Does not provide stereochemical detail.
NMR Spectroscopy Precise 3D structure, stereochemistry, site of attachment. Definitive structural elucidation. Requires larger quantities of pure sample.
X-ray Crystallography Atomic-resolution 3D structure of protein-adduct complex. Unambiguous view of binding and conformational changes. Requires crystallizable protein-adduct complex.
Electron Spin Resonance (ESR) Detection of radical intermediates and spin adducts. Directly probes radical species. Adducts themselves may be ESR-silent. nih.gov

Integration of Omics Data with this compound Reactionomics for Systems-Level Understanding

To comprehend the full biological impact of this compound, it is essential to move beyond single-pathway analysis and adopt a systems-level perspective. This can be achieved by integrating "reactionomics"—the study of its chemical reactions and adduct formation—with multiple "omics" datasets, such as transcriptomics, proteomics, and metabolomics. ufz.descilifelab.se

This multi-omics approach provides a holistic view of the cellular response to compound exposure. ufz.de For example, transcriptomics (RNA-seq) can reveal which gene expression pathways are perturbed, while proteomics can identify changes in protein abundance, which may be a direct or indirect consequence of adduct formation. nih.govnih.gov Metabolomics can identify global shifts in small molecule metabolites, providing a functional readout of the cellular state.

Future research should focus on developing computational frameworks to integrate these diverse data types. scilifelab.se Pathway analysis tools can map the observed changes onto known biological networks, highlighting which cellular processes are most affected. ufz.de For instance, if proteomics data shows the downregulation of a specific enzyme and metabolomics shows the accumulation of its substrate, it provides strong evidence for the disruption of that pathway. The R package mixOmics is one example of a tool designed for this type of data integration and analysis. mixomics.org This integrated approach can bridge the gap from the initial chemical reaction to the ultimate phenotypic outcome. scilifelab.se

Predictive Modeling of Chemical Reactivity and Biological Interactions in Complex Systems

The ability to predict the reactivity of a compound like this compound and its potential biological targets would be a significant advancement. Future research will increasingly rely on computational and predictive modeling to anticipate chemical behavior and guide experimental work. researchgate.net

Quantitative Structure-Reactivity Relationship (QSRR) models can be developed to predict reaction rates. Recent work in nucleophilic aromatic substitution (SₙAr) has shown that multivariate linear regression models using simple chemical descriptors can accurately predict reaction rates and regioselectivity. rsc.org A similar approach could be applied to model the reactivity of the electrophilic intermediate of this compound with various biological nucleophiles.

Machine learning and deep learning models are also emerging as powerful predictive tools. nih.govrsc.org By training on large datasets of chemical reactions or protein-ligand interactions, these models can learn complex patterns that are not immediately obvious. rsc.org For example, a deep learning framework called TransPro was developed to predict proteome profiles and drug sensitivity by hierarchically integrating multi-omics data. nih.gov In the future, such models could be trained to predict which proteins within a cell are most likely to be targeted by this compound based on features of both the compound and the proteins.

Molecular docking simulations can provide structural hypotheses for how this compound's reactive metabolite might bind within the active site of a specific enzyme or a groove in DNA, guiding further experimental validation. researchgate.net These predictive models will be essential for prioritizing experiments and accelerating our understanding of the compound's interactions in complex biological systems.

Q & A

Q. How should researchers present conflicting in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Highlight differences in bioavailability, metabolic activation, or tissue penetration between systems. Use bridging studies (e.g., ex vivo organotypic cultures) to reconcile disparities. Emphasize translational relevance by aligning in vivo dosing with human equivalent calculations (e.g., body surface area scaling) .

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